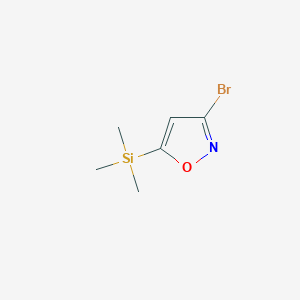
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDHIO, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a fluorinated derivative of the indene family of compounds, which are characterized by a three-ring structure. FDHIO has been studied for its potential use as a drug for the treatment of various diseases, as well as its ability to act as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has been studied for its potential use as a drug for the treatment of various diseases. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic reactions.
Mecanismo De Acción
The exact mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is not yet known. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-cancer properties are due to its ability to interact with various proteins and enzymes in the body. It is also believed to act as a catalyst in organic reactions by forming stable complexes with substrates and products.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol have not yet been fully studied. However, it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to have an inhibitory effect on the production of certain enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a catalyst in organic reactions. Additionally, its anti-inflammatory, anti-bacterial, and anti-cancer properties make it a potential drug for the treatment of various diseases. However, its exact mechanism of action is not yet known, and its biochemical and physiological effects have not yet been fully studied.
Direcciones Futuras
There are several possible future directions for research on (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential use as a drug for the treatment of various diseases. Additionally, more studies could be conducted on its ability to act as a catalyst in organic reactions. Further research could also be conducted on its potential use as an additive in foods and beverages. Finally, more studies could be conducted on its potential use as a pesticide and herbicide.
Métodos De Síntesis
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be synthesized using a two-step process. The first step involves the reaction of 6-bromo-2,3-dihydro-1H-inden-1-ol with sodium fluoride in an aqueous solution to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. The second step involves the hydrolysis of the resulting product to produce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. This process is relatively simple and can be carried out in a laboratory setting.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "ethyl magnesium bromide", "fluorine gas", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-inden-1-one with ethyl magnesium bromide in anhydrous ether to form (1R)-2,3-dihydro-1H-inden-1-ol", "Step 2: React (1R)-2,3-dihydro-1H-inden-1-ol with fluorine gas in acetic acid to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 3: Reduce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol with sodium borohydride in methanol to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 4: Purify the product by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from water" ] } | |
Número CAS |
1270301-76-2 |
Nombre del producto |
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol |
Fórmula molecular |
C9H9FO |
Peso molecular |
152.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



